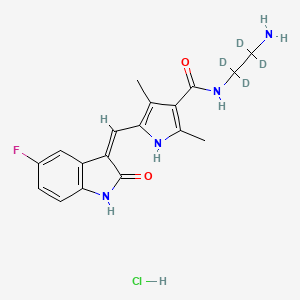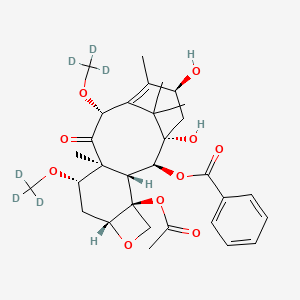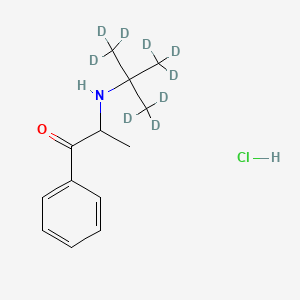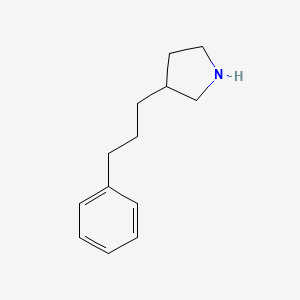
3-(3-Phenylpropyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpropyl)pyrrolidine is a chemical compound with the formula C₁₃H₁₉N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(3-Phenylpropyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of 3-(3-Phenylpropyl)pyrrolidine is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(3-Phenylpropyl)pyrrolidine, can undergo various chemical reactions. The type of reaction and the resulting products depend on the specific conditions and reagents used .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in “3-(3-Phenylpropyl)pyrrolidine”, is widely used in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic effects. The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of drug candidates, offering various binding modes to enantioselective proteins .
Treatment of Autoimmune Diseases
Derivatives of pyrrolidine, such as “3-(3-Phenylpropyl)pyrrolidine”, have been investigated for their potential as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifying the stereochemistry of pyrrolidine derivatives has shown beneficial effects on their activity .
Anti-Cancer Agents
Pyrrolidine derivatives have been designed and synthesized as potential anti-cancer agents. For instance, spiro[pyrrolidine-3,3′-oxindoles] have been studied for their dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes, which are implicated in breast cancer .
Pharmacological Lead Compounds
Pyrrolidine alkaloids and their derivatives exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic properties. These compounds are considered valuable sources of pharmacologically active lead compounds for further drug development .
Neuropharmacological Activities
Some pyrrolidine alkaloids have shown significant neuropharmacological activities. They have been used to study various neurological conditions and could serve as leads for developing treatments for neurotoxicity and other neuro-related disorders .
Organ Protective Effects
Certain pyrrolidine alkaloids possess organ protective properties. They have been identified to exert protective effects on various organs, potentially leading to the development of treatments for organ-related diseases .
Anti-Hyperglycemic Effects
Pyrrolidine derivatives have been explored for their anti-hyperglycemic activities. These compounds could be instrumental in creating new therapies for managing blood sugar levels and treating diabetes .
Antimicrobial Activity
The pyrrolidine scaffold has been utilized to create compounds with significant antimicrobial activity. This includes activity against bacteria, fungi, and other pathogens, highlighting its potential in addressing infectious diseases .
Safety and Hazards
将来の方向性
Pyrrolidine derivatives, including 3-(3-Phenylpropyl)pyrrolidine, have shown promise in various areas of pharmacology. They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring new synthetic strategies and investigating the biological activities of these compounds .
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 3-(3-phenylpropyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds are characterized by their target selectivity .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Result of Action
It is known that pyrrolidine derivatives can have various biological effects .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
特性
IUPAC Name |
3-(3-phenylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCWYWYDYSDMAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

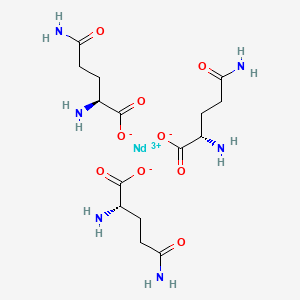
![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
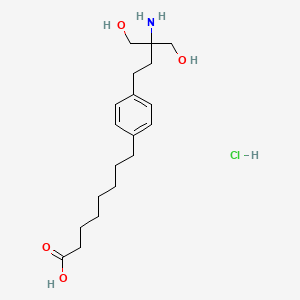
![1-Azabicyclo[2.2.1]heptan-3-one,oxime,(E)-(9CI)](/img/no-structure.png)
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)



